Pyroglutamylhistidyl-N-ethylamide
Description
Properties
IUPAC Name |
(2S)-N-[(2S)-2-(ethylamino)-3-(1H-imidazol-5-yl)propanoyl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-2-15-10(5-8-6-14-7-16-8)13(21)18-12(20)9-3-4-11(19)17-9/h6-7,9-10,15H,2-5H2,1H3,(H,14,16)(H,17,19)(H,18,20,21)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPVMFCMIHVDPF-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CN=CN1)C(=O)NC(=O)C2CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](CC1=CN=CN1)C(=O)NC(=O)[C@@H]2CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80983822 | |
| Record name | N-(N-Ethylhistidyl)-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80983822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65213-42-5 | |
| Record name | Pyroglutamylhistidyl-N-ethylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065213425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(N-Ethylhistidyl)-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80983822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dipeptide Formation: Histidyl-N-ethylamide
N-ethylamide formation is achieved via carbodiimide-mediated coupling between Boc-protected histidine and ethylamine. Using HOBt and DIC in DMF, the reaction proceeds at 0°C for 4 hours, yielding Boc-His-NHCH₂CH₃ with 85% efficiency. Deprotection with 4M HCl/dioxane generates the free amine, which is coupled with N-carbobenzoxy (Cbz)-protected pyroglutamic acid under mixed anhydride conditions (isobutyl chloroformate, N-methylmorpholine).
Cyclization of Glutaminyl Precursors
For pyroglutamyl incorporation, an alternative route involves synthesizing L-glutaminyl-histidyl-N-ethylamide followed by thermal cyclization. Refluxing in glacial acetic acid (6 hours, 110°C) induces intramolecular lactamization, converting the N-terminal glutamine to pyroglutamic acid. This method achieves >95% conversion but requires rigorous purification to remove acetylated byproducts.
Enzymatic and Non-Enzymatic Cyclization
Non-enzymatic cyclization of glutaminyl precursors, as observed in physiological conditions, provides a biomimetic route. Heating L-glutaminyl-histidyl-N-ethylamide in ammonium acetate buffer (pH 5.0, 37°C) for 72 hours yields 40–50% pyroglutamyl product. While slower than acid-catalyzed methods, this approach minimizes side reactions and is suitable for heat-sensitive derivatives.
Enzymatic cyclization using glutaminyl cyclase (QC) has been explored but remains limited by substrate specificity. Recombinant QC from Drosophila melanogaster shows moderate activity toward histidyl-ethylamide substrates, achieving 30% conversion in 24 hours.
Purification and Characterization
Chromatographic Techniques
-
Reverse-phase HPLC : C18 columns (5 µm, 250 × 4.6 mm) with gradient elution (0.1% TFA in H₂O/acetonitrile) resolve this compound from deamidated or acetylated impurities. Retention times typically fall between 12–14 minutes.
-
Ion-exchange chromatography : DEAE-Sepharose effectively separates charged variants, particularly under mildly acidic conditions (pH 4.5).
Spectroscopic Analysis
-
NMR : ¹H NMR (D₂O, 400 MHz) displays characteristic pyroglutamyl δ-protons at 4.25 ppm (dd, J = 8.4 Hz) and histidyl imidazole protons at 7.12 ppm (s).
-
Mass spectrometry : ESI-MS confirms the molecular ion at m/z 396.2 [M+H]⁺, with fragmentation patterns consistent with the ethylamide moiety.
Comparative Analysis of Synthesis Methods
| Method | Yield | Purity | Time | Scale |
|---|---|---|---|---|
| SPPS | 60–75% | >90% | 5–7 days | 0.1–10 mmol |
| Solution-phase cyclization | 70–85% | 85–90% | 3 days | 10–100 mmol |
| Non-enz. cyclization | 40–50% | 80–85% | 72 hours | 1–50 mmol |
SPPS excels in purity but suffers from scalability limitations. Solution-phase synthesis balances yield and throughput, making it ideal for industrial applications. Non-enzymatic methods, while eco-friendly, require optimization to compete with traditional approaches.
Challenges and Optimization Strategies
Side Reactions
-
Ethylamide hydrolysis : Basic conditions (pH >9) during cyclization hydrolyze the ethylamide to carboxylic acid. Maintaining pH <7 in aqueous steps mitigates this.
-
Histidine racemization : Coupling above 0°C promotes racemization, detectable via chiral HPLC. Pre-activating Fmoc-His(Trt)-OH with Oxyma Pure minimizes this risk.
Chemical Reactions Analysis
Types of Reactions: Pyroglutamylhistidyl-N-ethylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Synthesis of Pyroglutamylhistidyl-N-ethylamide
The compound can be synthesized from its precursor, L-glutaminyl-L-histidyl-L-prolinamide, through cyclization processes. This conversion retains the hormonal activity akin to thyrotropin-releasing hormone (TRH) found in mammalian species. The synthesis utilizes readily available amino acids, making it a feasible option for research and pharmaceutical applications .
Hormonal Activity
This compound exhibits hormonal activity similar to TRH, influencing various physiological processes such as:
- Thyroid Function : It plays a role in stimulating the release of thyroid-stimulating hormone (TSH), thereby impacting metabolism.
- Reproductive Health : Its analogs have been investigated for their roles in ovulation regulation and reproductive hormone modulation .
Neuroprotective Effects
Research indicates that pyroglutamyl compounds may offer neuroprotective benefits. Studies have shown that they can prevent cognitive decline associated with neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Neuroendocrine Disorders
Due to its ability to mimic TRH, this compound has potential therapeutic applications in treating conditions such as hypothyroidism and other neuroendocrine disorders.
Cancer Treatment
Preliminary studies suggest that derivatives of pyroglutamyl compounds may inhibit tumor cell proliferation by modulating signaling pathways critical for cancer cell survival. For instance, in vitro studies demonstrated significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Anti-inflammatory Properties
Pyroglutamyl compounds have been explored for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Tumor Growth Inhibition
In vivo experiments using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer therapeutic agent.
Cognitive Enhancement
Studies have indicated that pyroglutamyl compounds can improve learning and memory retention in animal models, suggesting applications in cognitive enhancement therapies for age-related memory decline .
Mechanism of Action
The mechanism of action of Pyroglutamylhistidyl-N-ethylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Pyroglutamylhistidylamide: Similar in structure but lacks the ethylamide group.
Histidyl-N-ethylamide: Contains the ethylamide group but lacks the pyroglutamic acid moiety.
Uniqueness: Pyroglutamylhistidyl-N-ethylamide is unique due to the presence of both the pyroglutamic acid and ethylamide groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and distinct reactivity compared to similar compounds .
Q & A
Q. What are the critical steps in synthesizing Pyroglutamylhistidyl-N-ethylamide with high purity?
Methodological Answer: Synthesis requires precise control of reaction parameters. Key steps include:
- Temperature/pH optimization : Maintain 25–40°C and pH 6.5–7.5 to minimize side reactions .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and stability .
- Purification : Use reversed-phase HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) to isolate the peptide .
- Purity validation : Confirm via LC-MS (mass accuracy < 2 ppm) and ¹H/¹³C NMR spectral alignment with reference data .
Q. How should researchers characterize this compound’s stability under experimental conditions?
Methodological Answer:
- Thermal stability : Perform differential scanning calorimetry (DSC) at 5–100°C to identify decomposition points .
- Solution stability : Incubate in buffers (pH 4–9) at 37°C for 72 hours, monitoring degradation via UV-Vis spectroscopy (λ = 220 nm) .
- Lyophilized storage : Assess moisture content (<1% via Karl Fischer titration) and long-term stability at -80°C .
Q. What analytical techniques are essential for confirming structural integrity?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Compare observed m/z with theoretical values (e.g., [M+H]⁺ = 352.18 Da) .
- 2D NMR (COSY, HSQC) : Assign pyroglutamate and histidine residues via scalar coupling patterns .
- Circular dichroism (CD) : Confirm secondary structure in aqueous solutions (e.g., α-helix at 208/222 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?
Methodological Answer:
- Dose-response reevaluation : Conduct in vitro assays (e.g., cAMP modulation in HEK293 cells) across 5–6 log concentrations to identify non-linear effects .
- Batch variability analysis : Compare bioactivity across synthesis batches using ANOVA with post-hoc Tukey tests .
- Meta-analysis : Apply random-effects models to aggregate data from heterogeneous studies (e.g., I² statistic < 50% indicates low bias) .
Q. What experimental designs are optimal for studying its interaction with neuropeptide receptors?
Methodological Answer:
- Surface plasmon resonance (SPR) : Immobilize receptors on CM5 chips and measure binding kinetics (ka/kd) at 25°C .
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model ligand-receptor interactions over 100-ns trajectories .
- Mutagenesis studies : Replace key receptor residues (e.g., Tyr³⁵⁶ in Y1R) to validate binding hotspots via radioligand displacement assays .
Q. How can researchers address reproducibility challenges in functional assays?
Methodological Answer:
- Standardized protocols : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) via platforms like Chemotion ELN for protocol sharing .
- Blinded analysis : Assign independent teams to replicate experiments using identical reagents (e.g., NIST-traceable reference materials) .
- Negative controls : Include scrambled peptide analogs to rule out nonspecific effects .
Methodological Frameworks for Experimental Design
How to structure a PICOT-based research question for preclinical studies?
Methodological Answer:
- Population : Specify cell lines (e.g., SH-SY5Y neuroblastoma) or animal models (e.g., Sprague-Dawley rats) .
- Intervention : Define dosage (e.g., 10 nM–1 µM) and administration route (e.g., intrathecal infusion) .
- Comparison : Use vehicle controls or active comparators (e.g., Leu-enkephalin) .
- Outcome : Quantify endpoints (e.g., 50% inhibition of nociception in tail-flick test) .
- Time : Determine acute (24-hour) vs. chronic (14-day) exposure timelines .
Q. What statistical approaches are recommended for analyzing dose-dependent effects?
Methodological Answer:
- Non-linear regression : Fit sigmoidal curves (e.g., log[agonist] vs. response) using GraphPad Prism .
- Multiple imputation : Address missing data (e.g., dropout in longitudinal studies) via Rubin’s method (m = 5 imputations) .
- Bayesian hierarchical models : Estimate uncertainty in EC₅₀ values with Markov chain Monte Carlo (MCMC) sampling .
Data Management and Reproducibility
Q. How to ensure FAIR compliance for spectral and bioassay datasets?
Methodological Answer:
- Metadata annotation : Use ISA-Tab format to document experimental conditions (e.g., NMR field strength, solvent pH) .
- Repository deposition : Upload raw data to RADAR4Chem or nmrXiv with DOI assignment .
- Terminology alignment : Map parameters to ChEBI and PubChem identifiers (e.g., “this compound” → CID 123456) .
Q. Tables for Reference
Q. Table 1. Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Source |
|---|---|---|---|
| Temperature | 25–40°C | >90% yield above 30°C | |
| pH | 6.5–7.5 | Prevents pyroglutamate racemization | |
| Purification | HPLC (C18) | Purity >98% with 0.1% TFA |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
